[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid
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Overview
Description
[Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid: is a synthetic organic compound that features a cyclopropyl group, a dichlorobenzyl moiety, and an amino-acetic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of alkenes with carbenes, such as methylene, under controlled conditions.
Introduction of the Dichlorobenzyl Moiety: This step involves the chlorination of benzyl compounds to introduce chlorine atoms at the 2 and 3 positions.
Amino-Acetic Acid Formation: The final step involves the reaction of the dichlorobenzyl compound with glycine or its derivatives under suitable conditions to form the amino-acetic acid structure.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and pressure conditions to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the dichlorobenzyl moiety, potentially reducing the chlorine atoms to hydrogen.
Substitution: The amino group in the compound can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation Products: Cyclopropanone derivatives.
Reduction Products: Benzyl derivatives with reduced chlorine atoms.
Substitution Products: Various substituted amino-acetic acid derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, facilitating the formation of complex molecules.
Synthesis: It serves as a building block in the synthesis of more complex organic compounds.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Due to its unique structure, the compound can be explored for potential therapeutic applications, including as an anti-inflammatory or antimicrobial agent.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopropyl group can enhance the binding affinity to these targets, while the dichlorobenzyl moiety can influence the compound’s overall stability and reactivity. The amino-acetic acid structure allows for interactions with biological molecules, facilitating its role in various biochemical pathways.
Comparison with Similar Compounds
Cyclopropene Derivatives: These compounds share the cyclopropyl group and exhibit similar reactivity in chemical reactions.
Dichlorobenzyl Compounds: Compounds with dichlorobenzyl moieties have comparable chemical properties and applications.
Amino-Acetic Acid Derivatives: These compounds have similar biological activities due to the presence of the amino-acetic acid structure.
Uniqueness: What sets [Cyclopropyl-(2,3-dichloro-benzyl)-amino]-acetic acid apart is the combination of these three functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[cyclopropyl-[(2,3-dichlorophenyl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2NO2/c13-10-3-1-2-8(12(10)14)6-15(7-11(16)17)9-4-5-9/h1-3,9H,4-7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMIRZQTVOWEPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N(CC2=C(C(=CC=C2)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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